molecular formula C11H17ClN4O B6973605 2-[1-[[(6-Amino-5-chloropyrimidin-4-yl)amino]methyl]cyclobutyl]ethanol

2-[1-[[(6-Amino-5-chloropyrimidin-4-yl)amino]methyl]cyclobutyl]ethanol

Cat. No.: B6973605
M. Wt: 256.73 g/mol
InChI Key: GTMXNMFBFXPQGB-UHFFFAOYSA-N
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Description

2-[1-[[(6-Amino-5-chloropyrimidin-4-yl)amino]methyl]cyclobutyl]ethanol is a complex organic compound that features a pyrimidine ring substituted with an amino group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[(6-Amino-5-chloropyrimidin-4-yl)amino]methyl]cyclobutyl]ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[1-[[(6-Amino-5-chloropyrimidin-4-yl)amino]methyl]cyclobutyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group yields aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a variety of substituted pyrimidines .

Mechanism of Action

The mechanism of action of 2-[1-[[(6-Amino-5-chloropyrimidin-4-yl)amino]methyl]cyclobutyl]ethanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[[(6-Amino-5-chloropyrimidin-4-yl)amino]methyl]cyclobutyl]ethanol is unique due to its combination of a cyclobutyl group and a substituted pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biological processes .

Properties

IUPAC Name

2-[1-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclobutyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c12-8-9(13)15-7-16-10(8)14-6-11(4-5-17)2-1-3-11/h7,17H,1-6H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMXNMFBFXPQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCO)CNC2=NC=NC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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